molecular formula C15H15BrN2O2S B2533749 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide CAS No. 2034235-63-5

5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide

Cat. No.: B2533749
CAS No.: 2034235-63-5
M. Wt: 367.26
InChI Key: LIKXAJSJRORIDF-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a pyridine carboxamide group

Scientific Research Applications

5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the desired oxan-4-yl and pyridine-3-carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the bromine atom can result in various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide is unique due to its combination of a brominated thiophene ring, an oxan-4-yl group, and a pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-bromo-N-(4-thiophen-2-yloxan-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c16-12-8-11(9-17-10-12)14(19)18-15(3-5-20-6-4-15)13-2-1-7-21-13/h1-2,7-10H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXAJSJRORIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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